tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate
Description
tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate (CAS: 387845-49-0) is a brominated cyclopropane derivative with the molecular formula C₉H₁₆BrNO₂ and a molecular weight of 250.13 g/mol . Its structure features a cyclopropane ring substituted with a bromomethyl group and an ethyl carbamate moiety protected by a tert-butyloxycarbonyl (Boc) group. Key physical properties include a density of 1.4±0.1 g/cm³, a boiling point of 303.8±11.0 °C at 760 mmHg, and a logP value of 2.21, indicative of moderate lipophilicity . The bromomethyl group serves as a reactive site for alkylation or nucleophilic substitution reactions, making this compound valuable in synthetic organic chemistry and drug discovery.
Properties
Molecular Formula |
C11H20BrNO2 |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl N-[1-[1-(bromomethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H20BrNO2/c1-8(11(7-12)5-6-11)13-9(14)15-10(2,3)4/h8H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
VPYQBOQQGPBKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reported Synthetic Routes
Detailed Synthetic Procedure Example
A representative synthetic method adapted from literature for a closely related compound (tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate) is as follows:
-
- Cyclopropanecarbaldehyde (4.37 mL, 58.5 mmol) is reacted with sodium bicarbonate (NaHCO3) and sodium borohydride (NaBH4) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) at 60 °C for 2 hours.
- After cooling to 0 °C, NaBH4 is added portionwise, and the mixture is stirred at room temperature for 1 hour.
- tert-Butyloxycarbonyl anhydride (Boc2O) is then added, and the reaction is stirred overnight at room temperature.
- The product is extracted with ethyl acetate (EtOAc), washed, dried, and concentrated to yield the Boc-protected cyclopropylmethyl amine.
-
- The hydroxymethyl group is converted to the bromomethyl group using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions.
- The reaction is monitored to avoid overbromination or decomposition.
-
- The product is purified by standard chromatographic techniques or recrystallization.
- The final compound is obtained as a solid powder with high purity (≥95%).
This method yields tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate suitable for further synthetic applications.
Data Table: Physical and Chemical Properties Relevant to Preparation
Chemical Reactions Analysis
Tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines
Scientific Research Applications
Tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of carbamate-containing cyclopropane derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a comparative analysis of tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate and analogous compounds:
Structural and Functional Comparison
Biological Activity
Tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate is a specialized carbamate derivative with significant potential in biological applications. Its structural features, including a tert-butyl group and a bromomethyl-cyclopropyl moiety, contribute to its unique reactivity and biological activity. The compound is primarily recognized for its ability to interact with biological macromolecules, particularly proteins and enzymes, through covalent bonding.
- Molecular Formula : C₁₁H₂₀BrNO₂
- Molecular Weight : 278.19 g/mol
- IUPAC Name : this compound
- CAS Number : 1545706-29-3
Structural Features
The compound features:
- A tert-butyl group , enhancing lipophilicity.
- A bromomethyl group , which serves as an electrophile for nucleophilic attack.
- A cyclopropyl ring , contributing to the overall stability and reactivity.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Enzyme Inhibition : By modifying the active sites of enzymes, the compound can inhibit their function, impacting various biochemical pathways.
- Protein Modification : The bromomethyl group allows for specific modifications in protein structure and function, which is crucial for understanding metabolic pathways.
Enzyme Inhibition Studies
Research indicates that this compound can serve as a biochemical probe for studying enzyme mechanisms. Its ability to covalently modify enzymes makes it a valuable tool in pharmacological research.
- Case Study : A study demonstrated that this compound effectively inhibited human farnesyltransferase (hFTase), suggesting potential applications in cancer therapy by disrupting oncogenic signaling pathways .
Comparative Analysis with Similar Compounds
To highlight the unique characteristics of this compound, a comparison with similar carbamates is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | Contains a benzyl group and hydroxyl functionality | More hydrophilic due to hydroxyl group |
| Tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate | Features an azabicyclic structure | Potential for unique biological interactions |
| Tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate | Hydroxymethyl substitution | Increased polarity may affect solubility |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the following steps:
- Starting Materials : tert-butyl carbamate and 1-(bromomethyl)cyclopropane.
- Reagents : Sodium hydride or potassium carbonate as bases; solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Reaction Conditions : Stirring at room temperature or slightly elevated temperatures until the product is formed.
Reaction Types
The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution : The bromomethyl group can be replaced by amines or thiols.
- Oxidation : Can introduce functional groups like hydroxyls or carbonyls.
- Reduction : Converts the carbamate group into an amine.
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or carbamate coupling reactions. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their inertness and ability to dissolve intermediates .
- Base choice : Triethylamine (TEA) or sodium hydride (NaH) facilitates deprotonation of the amine precursor, improving reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., cyclopropane ring opening) .
- Example protocol : React 1-[1-(bromomethyl)cyclopropyl]ethylamine with di-tert-butyl dicarbonate (Boc₂O) in DCM/TEA at 0°C for 2 hours, followed by room temperature stirring .
Q. How can the purity and structure of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane proton environments (δ 0.5–1.5 ppm) and carbamate carbonyl signals (δ 150–155 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₉BrNO₂: calc. 292.06) .
- HPLC/GC : Purity assessment using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact with bromomethyl groups, which are potential alkylating agents .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The cyclopropane’s ring strain (109.5° bond angles vs. ideal 60°) enhances reactivity:
- Buchwald–Hartwig amination : The bromomethyl group participates in Pd-catalyzed couplings, but the cyclopropane may undergo ring-opening under harsh conditions (e.g., >80°C) .
- Suzuki–Miyaura coupling : Use mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C) to retain the cyclopropane structure .
- Data contradiction : Some studies report cyclopropane stability in SN2 reactions, while others note ring-opening with strong nucleophiles (e.g., CN⁻) .
Q. What strategies resolve conflicting data on the compound’s stability in acidic/basic media?
- Methodological Answer :
- Controlled stability assays :
| Condition | Observation | Mechanism | Reference |
|---|---|---|---|
| pH < 2 | Carbamate hydrolysis to amine | Acid-catalyzed cleavage | |
| pH > 10 | Cyclopropane ring opening | Base-induced strain relief |
- Mitigation : Use buffered conditions (pH 4–8) during biological assays to prevent degradation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., carboxylesterases). The bromomethyl group may act as a leaving group in active sites .
- DFT calculations : Analyze cyclopropane’s electronic effects on carbamate stability (e.g., HOMO-LUMO gaps) .
- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradiction Analysis
Q. Why do some studies report high enzymatic inhibition while others show negligible activity?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Variations in pH, temperature, or enzyme isoforms (e.g., human vs. bacterial carboxylesterases) .
- Stereochemical purity : Racemic mixtures vs. enantiopure samples (e.g., (R)- vs. (S)-configured cyclopropane derivatives) .
- Solution : Validate compound chirality via chiral HPLC and standardize assay protocols .
Methodological Tables
Q. Table 1: Comparative Synthesis Yields Under Different Conditions
| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | TEA | 0→25 | 78 | 99 |
| THF | NaH | 25 | 65 | 95 |
| Ethanol | K₂CO₃ | 40 | 42 | 88 |
Q. Table 2: Stability in Biological Buffers
| Buffer (pH) | Half-life (h) | Degradation Product |
|---|---|---|
| 7.4 (PBS) | 48 | Intact compound |
| 2.0 (HCl) | 1.5 | Free amine |
| 12.0 (NaOH) | 0.5 | Ring-opened diol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
